molecular formula C10H15BO4 B1522648 (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid CAS No. 858126-53-1

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid

Cat. No. B1522648
CAS RN: 858126-53-1
M. Wt: 210.04 g/mol
InChI Key: XZPRANQGQMHIFV-UHFFFAOYSA-N
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Description

“(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid” is a boronic acid compound with the molecular formula C10H15BO4 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of boronic acid compounds often involves the use of organometallic reagents and boranes . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular weight of “(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid” is 196.01 . The InChI code is 1S/C9H13BO4/c1-13-6-7-14-9-5-3-2-4-8 (9)10 (11)12/h2-5,11-12H,6-7H2,1H3 .


Chemical Reactions Analysis

Boronic acids are known to be involved in various chemical reactions. They are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid” is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Multifunctional Compound Structure and Applications

Boronic acids, including derivatives similar to (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid, are integral in various fields such as medicine, agriculture, and industrial chemistry. These compounds are valuable synthetic intermediates and building blocks utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups to boronic acids can offer new application opportunities. For instance, certain derivatives demonstrate the potential for structural studies due to their multifunctional nature, combining boronophenyl, diethoxyphosphoryl, and amine substituents into a central structure, leading to unique properties and applications in material science and medicinal chemistry (Zhang et al., 2017).

Protective Group in Organic Synthesis

A novel boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed for (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid, demonstrating both protection and deprotection under mild conditions with quantitative conversions. This advancement in protective group chemistry indicates the role of such boronic acid derivatives in facilitating complex organic synthesis processes (Yan et al., 2005).

Tetraarylpentaborates Formation and Chemical Properties

Derivatives of (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid have been used to form new tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes exhibit unique structural characteristics and chemical properties, suggesting their potential application in catalysis and materials science (Nishihara et al., 2002).

Interaction with Cinnamic Acid Derivatives

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid and its derivatives have been studied for their interaction with naturally occurring cinnamic acid derivatives, indicating potential applications in classifying cinnamic acids in plant tissues for agricultural and botanical research (Bourne et al., 1963).

Sugar-Binding Boronic Acids

Certain ortho-hydroxyalkyl arylboronic acids, structurally related to (2-((2-Methoxyethoxy)methyl)phenyl)boronic acid, have shown remarkable abilities to complex with model glycopyranosides under physiologically relevant conditions. This property is pivotal for designing receptors and sensors that target cell-surface glycoconjugates, opening avenues in diagnostic and therapeutic applications (Dowlut & Hall, 2006).

Safety and Hazards

This compound is classified under the GHS06 hazard class, with the signal word "Danger" . The hazard statements include H301, and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

[2-(2-methoxyethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-14-6-7-15-8-9-4-2-3-5-10(9)11(12)13/h2-5,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPRANQGQMHIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681349
Record name {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-Methoxyethoxy)methyl)phenyl)boronic acid

CAS RN

858126-53-1
Record name {2-[(2-Methoxyethoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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